5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan
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Overview
Description
5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring substituted with thiophene groups at the 2 and 3 positions, and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde, 3-thiophenecarboxaldehyde, and 2-methylfuran.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents, and nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds.
Scientific Research Applications
5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(thiophen-2-yl)furan: Similar structure but lacks the methyl group at the 5 position.
2,5-Di(thiophen-2-yl)furan: Similar structure but with thiophene groups at the 2 and 5 positions.
3,4-Di(thiophen-2-yl)furan: Similar structure but with thiophene groups at the 3 and 4 positions.
Uniqueness
5-Methyl-2-(thiophen-2-yl)-3-(thiophen-3-yl)furan is unique due to the specific positioning of the thiophene groups and the presence of a methyl group at the 5 position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
89814-61-9 |
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Molecular Formula |
C13H10OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
5-methyl-2-thiophen-2-yl-3-thiophen-3-ylfuran |
InChI |
InChI=1S/C13H10OS2/c1-9-7-11(10-4-6-15-8-10)13(14-9)12-3-2-5-16-12/h2-8H,1H3 |
InChI Key |
PVFLMLPBCSDDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CS2)C3=CSC=C3 |
Origin of Product |
United States |
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